molecular formula C13H12ClN3O3S2 B2890769 5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2415623-71-9

5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2890769
CAS No.: 2415623-71-9
M. Wt: 357.83
InChI Key: VOMTUHILTCGSJE-UHFFFAOYSA-N
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Description

5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling Reactions: The final compound is formed through a series of coupling reactions, including the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide
  • 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonyl chloride

Uniqueness

5-chloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-17-10(6-7-15-17)11-3-2-9(20-11)8-16-22(18,19)13-5-4-12(14)21-13/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMTUHILTCGSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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